molecular formula C28H23ClN4OS B11491236 N-(3-chloro-4-methylphenyl)-2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11491236
M. Wt: 499.0 g/mol
InChI Key: YSZYFKGPKWQKMI-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a chlorinated phenyl group, a naphthylmethyl group, and a triazolylsulfanyl moiety

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the naphthylmethyl and phenyl groups. The final step involves the incorporation of the chlorinated phenyl group and the sulfanylacetamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(3-CHLORO-4-METHYLPHENYL)-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-CHLORO-4-METHYLPHENYL)-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds such as:

    N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE: Lacks the triazole and naphthylmethyl groups, resulting in different chemical properties and applications.

    N-(3-CHLORO-4-METHOXYPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE:

Properties

Molecular Formula

C28H23ClN4OS

Molecular Weight

499.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H23ClN4OS/c1-19-14-15-22(17-25(19)29)30-27(34)18-35-28-32-31-26(33(28)23-11-3-2-4-12-23)16-21-10-7-9-20-8-5-6-13-24(20)21/h2-15,17H,16,18H2,1H3,(H,30,34)

InChI Key

YSZYFKGPKWQKMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54)Cl

Origin of Product

United States

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